REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[O:10][CH3:11].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:31]([OH:35])[CH2:32][C:33]#[CH:34]>C(NCC)C.[Pd](Cl)Cl.[Cu]I>[CH3:11][O:10][C:3]1[CH:4]=[C:5]([O:8][CH3:9])[CH:6]=[CH:7][C:2]=1[C:34]#[C:33][CH2:32][CH2:31][OH:35]
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)OC)OC
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Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C(C)NCC
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Name
|
palladium chloride
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Quantity
|
0.2 g
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Type
|
catalyst
|
Smiles
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[Pd](Cl)Cl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(CC#C)O
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Name
|
Copper (I) iodide
|
Quantity
|
0.44 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
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Control Type
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UNSPECIFIED
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Setpoint
|
55 °C
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Type
|
CUSTOM
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Details
|
The mixture was stirred overnight at 55° C. under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off from the reaction mixture
|
Type
|
ADDITION
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Details
|
the same amount of palladium chloride, triphenylphosphine, copper (I) iodide and 3-butyn-1-ol were added
|
Type
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STIRRING
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Details
|
The reaction mixture was stirred
|
Type
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TEMPERATURE
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Details
|
heated at 85° C. for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
Then the solvent was removed at reduced pressure and water (approx. 100 mL)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (350 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography (silica gel, 1:1 hexanes/ethyl acetate)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)OC)C#CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 44.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |